tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride: is a synthetic organic compound with the molecular formula C17H32N2O2·HCl. It is commonly used in chemical research and pharmaceutical development due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Core: The initial step involves the preparation of the piperidine core, which can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions of appropriate precursors.
Alkylation: The piperidine core is then alkylated with 2-(piperidin-4-yl)ethyl halides under basic conditions to form the desired intermediate.
Carboxylation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl ester group.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed to modify the piperidine rings, potentially converting them into more saturated or partially saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate hydrochloride offers unique structural features that enhance its reactivity and potential biological activity. Its dual piperidine rings and tert-butyl ester group provide distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
906744-01-2 |
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Molecular Formula |
C17H33ClN2O2 |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
tert-butyl 4-(2-piperidin-4-ylethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H32N2O2.ClH/c1-17(2,3)21-16(20)19-12-8-15(9-13-19)5-4-14-6-10-18-11-7-14;/h14-15,18H,4-13H2,1-3H3;1H |
InChI Key |
POLJONOBIITCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC2CCNCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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